![molecular formula C9H6ClF3O2 B1356048 4-Methoxy-2-(trifluoromethyl)benzoyl chloride CAS No. 98187-17-8](/img/structure/B1356048.png)
4-Methoxy-2-(trifluoromethyl)benzoyl chloride
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Overview
Description
4-Methoxy-2-(trifluoromethyl)benzoyl chloride is a reactive acylating agent . It can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides .
Molecular Structure Analysis
The molecular formula of 4-Methoxy-2-(trifluoromethyl)benzoyl chloride is C9H6ClF3O2 . The molecular weight is 238.59 .Chemical Reactions Analysis
4-Methoxybenzoyl chloride, a similar compound, can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . It can also react with potassium thiocyanate to yield an isothiocyanate derivative via a nucleophilic addition-elimination mechanism . Another similar compound, 4-(Trifluoromethyl)benzoyl chloride, undergoes a microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .Physical And Chemical Properties Analysis
4-Methoxy-2-(trifluoromethyl)benzoyl chloride is a liquid at ambient temperature . It has a refractive index of 1.5145 . It is moisture sensitive .Scientific Research Applications
Organic Synthesis
4-(Trifluoromethyl)benzoyl chloride is an important raw material used in organic synthesis . It can be used to create a variety of organic compounds, including those with complex structures.
Pharmaceuticals
This compound is also used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies.
Agrochemicals
In the field of agrochemicals, 4-(Trifluoromethyl)benzoyl chloride is used as an intermediate . It can be used in the production of pesticides, herbicides, and other agricultural chemicals.
Dyestuff
This compound is used in the production of dyestuffs . It can contribute to the creation of new colors and improve the properties of existing ones.
Visible-Light Photocatalysis
4-Methoxybenzoyl chloride can be used as a radical precursor in visible-light photocatalysis . This process can be used to synthesize various heterocyclic compounds.
Synthesis of Acylphosphine Ligands
This compound can be used to synthesize acylphosphine ligands . These ligands can then be used in the rhodium-catalyzed hydrosilylation of alkenes, a useful reaction in organic chemistry.
Safety and Hazards
Mechanism of Action
Target of Action
4-Methoxy-2-(trifluoromethyl)benzoyl chloride is a reactive acylating agent . Its primary targets are carboxylic acids, alcohols, and amines . These targets play crucial roles in various biochemical reactions, serving as intermediates in the synthesis of a wide range of compounds.
Mode of Action
The compound interacts with its targets through a process known as acylation . In this reaction, 4-Methoxy-2-(trifluoromethyl)benzoyl chloride reacts with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . This interaction results in the formation of new bonds and the modification of the target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methoxy-2-(trifluoromethyl)benzoyl chloride. For instance, its reactivity suggests that it may be sensitive to factors such as pH and the presence of nucleophiles. Additionally, it should be stored under dry inert gas, protected from humidity and water, and used only in a well-ventilated area .
properties
IUPAC Name |
4-methoxy-2-(trifluoromethyl)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-5-2-3-6(8(10)14)7(4-5)9(11,12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGJNVNUYJLTOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560874 |
Source
|
Record name | 4-Methoxy-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(trifluoromethyl)benzoyl chloride | |
CAS RN |
98187-17-8 |
Source
|
Record name | 4-Methoxy-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2-(trifluoromethyl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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